6-Hydroxy-4-methylpicolinonitrile
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Overview
Description
6-Hydroxy-4-methylpicolinonitrile is an organic compound with the molecular formula C7H6N2O. It belongs to the class of picolinonitriles, which are derivatives of pyridine. This compound is characterized by the presence of a hydroxyl group at the 6th position and a methyl group at the 4th position on the pyridine ring, along with a nitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for 6-Hydroxy-4-methylpicolinonitrile involves the cyclization of 4-propargylaminoisoxazoles followed by N-O bond cleavage under mild reaction conditions. This method utilizes gold(I)-catalyzed cyclization to form isoxazolopyridines, which are then converted to the desired picolinonitrile .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of scalable synthetic routes that ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-4-methylpicolinonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The hydroxyl and methyl groups can participate in substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and hydrogenation with palladium on carbon (Pd/C) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
6-Hydroxy-4-methylpicolinonitrile has several scientific research applications:
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Hydroxy-4-methylpicolinonitrile involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and nitrile groups play a crucial role in binding to active sites, thereby modulating the activity of the target molecules. The pathways involved include inhibition of enzyme activity and modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxy-4-methylpicolinonitrile
- 5-Hydroxy-4-methylpicolinonitrile
- 4-Hydroxy-3-methylpicolinonitrile
Uniqueness
6-Hydroxy-4-methylpicolinonitrile is unique due to the specific positioning of the hydroxyl and methyl groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
1196152-42-7 |
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Molecular Formula |
C7H6N2O |
Molecular Weight |
134.14 g/mol |
IUPAC Name |
4-methyl-6-oxo-1H-pyridine-2-carbonitrile |
InChI |
InChI=1S/C7H6N2O/c1-5-2-6(4-8)9-7(10)3-5/h2-3H,1H3,(H,9,10) |
InChI Key |
DUOAVMHYZQBLOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC(=C1)C#N |
Origin of Product |
United States |
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